molecular formula C25H54ClN B128994 Methyltrioctylammonium chloride CAS No. 5137-55-3

Methyltrioctylammonium chloride

Cat. No.: B128994
CAS No.: 5137-55-3
M. Wt: 404.2 g/mol
InChI Key: XKBGEWXEAPTVCK-UHFFFAOYSA-M
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Mechanism of Action

Methyltrioctylammonium chloride is a quaternary ammonium salt that has been used in various applications due to its unique properties . This article will explore the mechanism of action of this compound, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound is primarily used as a phase-transfer catalyst . It facilitates the migration of a reactant from one phase into another where the reaction occurs . The primary targets of this compound are therefore the reactants in the chemical reactions it catalyzes .

Mode of Action

As a phase-transfer catalyst, this compound operates by enhancing the solubility of reactants in a reaction, allowing them to move from one phase to another . This increases the rate of reaction by bringing the reactants into closer contact, thereby facilitating the reaction .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the particular reaction it is catalyzing. For instance, it has been used as a catalyst in the synthesis of acridine dione derivatives from aromatic aldehyde, dimedone, and amines under ultrasonic irradiations . It has also been used in the synthesis of extended π-systems using aromatic aldehydes and methyldiazines .

Pharmacokinetics

As a quaternary ammonium compound, it is likely to be poorly absorbed in the gastrointestinal tract due to its permanently charged nitrogen atom . Its distribution, metabolism, and excretion would depend on factors such as its lipophilicity, molecular size, and the presence of transport proteins .

Result of Action

The result of this compound’s action is the facilitation of chemical reactions, leading to the formation of desired products . For example, in the synthesis of acridine dione derivatives, the compound acts as a catalyst to increase the reaction rate and yield .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the rate of the reactions it catalyzes . Moreover, the compound is hygroscopic, meaning it absorbs moisture from the air . This could potentially affect its stability and efficacy as a catalyst .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltrioctylammonium chloride is typically synthesized through the reaction of trioctylamine with methyl chloride. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The reaction is carried out in a reactor where trioctylamine and methyl chloride are mixed and heated to the desired temperature. The reaction mixture is then purified to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyltrioctylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Methyltrioctylammonium chloride is unique due to its specific alkyl chain length, which provides optimal balance between hydrophobicity and hydrophilicity. This makes it particularly effective as a phase transfer catalyst and in solvent extraction processes .

Properties

IUPAC Name

methyl(trioctyl)azanium;chloride
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InChI

InChI=1S/C25H54N.ClH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1
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InChI Key

XKBGEWXEAPTVCK-UHFFFAOYSA-M
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Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C25H54ClN
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Related CAS

35675-86-6 (iodide), 22061-11-6 (Parent)
Record name Trioctylmethylammonium
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DSSTOX Substance ID

DTXSID1044487
Record name Methyltrioctylammonium chloride
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Molecular Weight

404.2 g/mol
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Physical Description

Yellow viscous liquid; [Alfa Aesar MSDS]
Record name Methyltrioctylammonium chloride
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CAS No.

5137-55-3, 63393-96-4
Record name Trioctylmethylammonium chloride
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Record name Trioctylmethylammonium
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Record name Methyltrioctylammonium chloride
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Record name 1-Octanaminium, N-methyl-N,N-dioctyl-, chloride (1:1)
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Record name Methyltrioctylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Methyltrioctylammonium Chloride (frequently referred to as Aliquat 336 in the provided research) often acts as a phase transfer catalyst (PTC) or extractant due to its amphiphilic nature. It interacts with its target by forming ion pairs. For instance, in metal extraction, it forms ion pairs with anionic metal complexes in the aqueous phase, enabling their transfer to the organic phase. [] This interaction leads to the separation and potential recovery of metal ions from aqueous solutions. [] In other applications, it interacts with molecules like dyes [, , ] or pharmaceutical compounds [, ] to facilitate their extraction.

    ANone: this compound demonstrates compatibility with various materials, enabling its use in diverse applications:

    • Membranes: It is effectively incorporated into polymer inclusion membranes (PIMs) for selective separation processes, demonstrating stability in contact with aqueous solutions. [] Examples include its use in separating arsenic [], nutrients [], and for application in microbial fuel cells (MFCs). [, ]
    • Organic Solvents: It exhibits good solubility in organic solvents like chloroform [, , ], benzene [], toluene [], and 1-octanol [, ], allowing its use as an extractant in liquid-liquid extraction systems.
    • Stability: While the research doesn't provide specific stability data, its successful use in various applications suggests adequate stability under the tested conditions. For instance, it remained active as a catalyst in epoxidation reactions carried out at 40-50°C. []

    ANone: this compound is widely used as a phase transfer catalyst, facilitating reactions between reagents located in different phases.

    • Epoxidation: It effectively catalyzes the epoxidation of alkenes using hydrogen peroxide (H2O2) as an oxidant, as seen in the epoxidation of 1,5,9-cyclododecatriene. [, , ] The mechanism involves transferring the anionic oxidant from the aqueous phase to the organic phase, where the reaction with the alkene occurs. [, , ]
    • Other Reactions: It participates in various other reactions, including the extraction of cobalt from nickel-containing solutions, [] the synthesis of 1,2-epoxy-5,9-cyclododecadiene, [] and the acylation of quinolines and isoquinolines. []

    ANone: The provided research papers do not delve into computational chemistry or modeling studies specific to this compound.

    ANone: While the provided research does not explicitly investigate SAR for this compound, it highlights the importance of its structure for its function:

    • Amphiphilic Nature: Its long alkyl chains provide hydrophobicity for interaction with organic phases, while the positively charged quaternary ammonium group allows ion pair formation and interaction with anionic species. [, ]
    • Comparison with Other Extractants: Studies comparing this compound with other quaternary ammonium salts, [, ] ionic liquids, [, ] and even other extractants like trioctylamine [], reveal how structural differences influence extraction efficiency and selectivity.

    ANone: The provided research primarily focuses on the applications of this compound as a chemical reagent and phase transfer catalyst for extraction, separation, and synthesis processes. The questions you posed, focusing on pharmaceutical properties like SHE regulations, PK/PD, toxicology, drug delivery, etc., are not relevant in this context.

    ANone: The research explores various alternatives to this compound for specific applications:

    • Other Quaternary Ammonium Salts: For epoxidation reactions, different quaternary ammonium salts like (cetyl)pyridinium chloride and tetrabutylammonium hydrogensulfate were studied, showing varying catalytic activity compared to this compound. []
    • Ionic Liquids: Studies investigated ionic liquids based on imidazolium and tetraalkylammonium cations for metal extraction, comparing their performance and selectivity to this compound. [, ]
    • Trioctylamine: As a basic extractant, trioctylamine was studied alongside this compound for arsenic removal. []

    A: The research highlights the use of standard analytical techniques like spectrophotometry [, , , , ], atomic absorption spectrometry [, ], and high-performance liquid chromatography [, , ] for studying this compound-based systems. Access to these analytical tools and expertise in separation science, analytical chemistry, and material science is essential for advancing research in this field.

    ANone: The provided research represents a snapshot of the applications of this compound, primarily focusing on its use as a phase transfer catalyst and extractant in various chemical processes. Tracing back its historical context and milestones would require a more extensive literature review beyond the scope of this Q&A.

    ANone: The research highlights the cross-disciplinary nature of research involving this compound:

    • Chemistry & Environmental Science: Its use in extracting pollutants like dyes [, , ] and heavy metals [, , , ] from wastewater highlights its relevance in environmental remediation.
    • Chemistry & Analytical Chemistry: Development of analytical methods using this compound as an extractant for preconcentrating analytes like pharmaceuticals [, ] and metal ions [, , , , ] showcases the synergy between these fields.
    • Chemistry & Material Science: Incorporation of this compound into PIMs for selective separation processes [, , ] demonstrates the intersection of these disciplines.

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